Indole-based 7-membered lactam, 25a
Description
Significance of Indole (B1671886) and Lactam Motifs in Chemical Space
The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic molecules with profound biological importance. nih.govresearchgate.net It is the core of the essential amino acid tryptophan and serves as the foundation for numerous alkaloids, neurotransmitters like serotonin, and a wide range of pharmaceuticals. nih.gov The versatility of the indole ring allows for diverse functionalization, influencing its electronic properties and biological interactions. goettingen-research-online.de Its ability to participate in hydrogen bonding and π-stacking interactions makes it a key component for molecular recognition at biological targets. researchgate.net
Similarly, the lactam , or cyclic amide, is a fundamental structural unit in organic chemistry and drug discovery. researchgate.net The β-lactam ring is the cornerstone of the penicillin and cephalosporin (B10832234) families of antibiotics, among the most important antibacterial agents in clinical use. wikipedia.org Beyond the four-membered β-lactams, larger lactam rings such as γ-lactams and δ-lactams are also prevalent in biologically active compounds, contributing to their stability, reactivity, and pharmacokinetic profiles. ontosight.aiwikipedia.org The amide bond within the lactam ring is a key structural feature in peptidomimetics, influencing their conformation and ability to interact with biological macromolecules. nih.gov
The hybridization of indole and lactam motifs creates a three-dimensional scaffold that can present functional groups in specific spatial orientations, making them attractive for targeting protein-protein interactions and other complex biological targets. nih.govrsc.org
Overview of Medium-Sized Lactam Systems
Lactams are classified based on the size of the ring. While small (3-4 membered) and common (5-6 membered) rings are well-studied, medium-sized lactams, which contain eight to eleven atoms in the ring, present unique synthetic and conformational challenges. nih.gov The synthesis of these rings is often complicated by unfavorable transannular interactions and high activation barriers for cyclization. nih.gov However, their conformational flexibility and larger surface area offer opportunities for novel biological activities. Seven-membered lactams, such as ε-caprolactam, are on the cusp of this class and have been the subject of considerable synthetic interest. wikipedia.org
Structural Context of Indole-Fused 7-Membered Lactams
The fusion of an indole ring to a 7-membered lactam creates a rigid, polycyclic system with a defined three-dimensional shape. These structures are found in a number of natural products and have been the target of synthetic efforts. researchgate.net The azepino[4,5-b]indole skeleton is one such example. researchgate.net The development of synthetic methods to access these complex scaffolds, such as transition-metal-catalyzed cyclizations, has expanded the ability of chemists to create libraries of these compounds for biological screening. researchgate.netnih.gov The constrained conformation of these fused systems can pre-organize appended functional groups for optimal interaction with a biological target.
Research Scope and Focus on Indole-Based 7-Membered Lactam, 25a
This article will now narrow its focus to a representative This compound . While specific experimental data for a compound with this exact designation is not detailed in the public domain, its structure serves as a valuable model for understanding the synthesis and potential properties of this class of molecules. The following sections will explore the hypothetical synthesis, physicochemical properties, and the type of biological investigations that would be relevant for a compound with this scaffold.
Representative Structure of this compound
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-(aminomethyl)-1-oxo-N-pyridin-3-yl-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c20-8-12-9-22-19(26)17-6-13-3-4-14(7-16(13)24(17)11-12)18(25)23-15-2-1-5-21-10-15/h1-7,10,12H,8-9,11,20H2,(H,22,26)(H,23,25) |
InChI Key |
IJSFSRVZKWNWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C(=CC3=C2C=C(C=C3)C(=O)NC4=CN=CC=C4)C(=O)N1)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Indole Based 7 Membered Lactam, 25a
Convergent and Divergent Synthetic Strategies
The construction of complex molecules like indole-based 7-membered lactams can be approached through either convergent or divergent synthetic strategies. Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient for complex targets. In contrast, divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds. nih.govnih.gov This is particularly useful for exploring structure-activity relationships in medicinal chemistry. nih.gov
Retrosynthetic Analysis of the 7-Membered Lactam Core
Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the indole-based 7-membered lactam core, a primary disconnection would be the lactam ring itself, which can be formed through an intramolecular cyclization. This leads to a linear precursor containing an indole (B1671886) nucleus and a tethered amino acid or a related functional group.
Further disconnection of this linear precursor would involve breaking the bond connecting the side chain to the indole ring, often at the C3 position. This suggests a strategy involving the coupling of a suitable indole derivative with a side chain that already contains the necessary functionality for the subsequent cyclization. Key precursors could therefore include functionalized indoles and amino acid derivatives. researchgate.net
Exploration of Precursor Architectures
The successful synthesis of the target lactam hinges on the judicious choice of precursor architectures. A variety of indole-based starting materials can be envisaged. For instance, an indole-3-acetic acid derivative could be coupled with an appropriate amino component, followed by chain elongation and functional group manipulation to set the stage for the final ring-closing step.
Alternatively, a precursor could be designed where the indole nitrogen itself participates in the lactam formation. This would necessitate a different set of starting materials, perhaps an ortho-substituted aniline (B41778) that can be elaborated to form both the indole and the lactam rings in a sequential or domino fashion. The choice of protecting groups for the indole nitrogen and other reactive functionalities is also a critical consideration in the design of precursor architectures to ensure chemoselectivity throughout the synthetic sequence. nih.gov
Cyclization Reactions for Lactam Ring Formation
The formation of the seven-membered lactam ring is the pivotal step in the synthesis of compound 25a. Various cyclization strategies can be employed, with intramolecular reactions being the most common approach for constructing such ring systems.
Intramolecular Annulation Approaches
Intramolecular annulation involves the formation of a new ring by connecting two reactive centers within the same molecule. For the synthesis of a 7-membered lactam, this typically involves the formation of an amide bond between a carboxylic acid derivative and an amine within the same precursor molecule. The success of this approach is often dependent on the conformational flexibility of the acyclic precursor, which must be able to adopt a conformation that brings the reactive groups into proximity for cyclization to occur.
Palladium catalysis has emerged as a powerful tool for the formation of C-N bonds, a key transformation in the synthesis of lactams. organicreactions.orgnih.govmdpi.com Palladium-catalyzed intramolecular amination of aryl or vinyl halides provides a direct route to lactam rings of various sizes, including the challenging seven-membered rings. nih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.govacs.org
The general mechanism for a palladium-catalyzed intramolecular amination involves the oxidative addition of the palladium(0) catalyst to the aryl or vinyl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. organicreactions.org
Table 1: Examples of Palladium-Catalyzed Cyclizations for Lactam Formation
| Catalyst System | Substrate Type | Product Ring Size | Reference |
|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | o-Haloanilides | 6-membered | researchgate.net |
| Pd₂ (dba)₃ / BINAP | N-Allyl-2-haloanilines | 7-membered | organic-chemistry.org |
Palladium-Catalyzed Cyclizations
Domino Reactions
Domino reactions, also known as cascade or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. nih.govacs.org This approach offers significant advantages in terms of efficiency and atom economy. nih.gov In the context of indole-based lactam synthesis, a domino sequence could involve an initial palladium-catalyzed coupling reaction to assemble a key precursor, which then undergoes a spontaneous or triggered intramolecular cyclization to form the lactam ring. nih.gov
For example, a domino reaction could be initiated by a Heck reaction to form a C-C bond, followed by an intramolecular amination to construct the lactam ring. The design of such domino sequences requires careful planning of the substrate and reaction conditions to ensure that the desired reaction cascade proceeds smoothly. iupac.org
Intermolecular Approaches to Construct the Lactam Ring
While intramolecular cyclizations are prevalent, intermolecular strategies also contribute to the synthesis of the dibenz[b,f]azepine scaffold. A notable example is the multicomponent reaction system developed by Tsoung et al., which utilizes a Pd/Rh-catalyzed domino coupling to synthesize N-aryl and N-alkyldihydropyridobenzazepines. beilstein-journals.org Another approach involves a one-pot Suzuki coupling followed by a Buchwald-Hartwig amination. researchgate.net Furthermore, a three-step process involving the nucleophilic addition of o-nitrobenzyl chlorides to 2-chlorobenzaldehydes, followed by reduction and an intramolecular Buchwald-Hartwig coupling, has been reported for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. nih.gov
Ring Expansion Strategies
Ring expansion reactions offer an alternative and powerful method for accessing larger heterocyclic systems from more readily available smaller rings.
The expansion of an indole ring provides a direct route to the dibenz[b,f]azepine core. acs.org Several methods have been developed to achieve this transformation. Elliott et al. investigated the ring expansion of N-arylindoles to synthesize substituted dibenzo[b,f]azepines. beilstein-journals.org This method is based on the work of Tokmakov and Grandberg. beilstein-journals.org
More recently, photochemically mediated ring expansion of indoles using chlorodiazirines has been shown to afford quinolinium salts, which are precursors to the azepine ring system. nih.gov This method is notable for its mild conditions and high yields. nih.gov Additionally, a thiol-mediated three-step ring expansion cascade has been reported for the conversion of indoles into functionalized quinolines, which could potentially be adapted for azepine synthesis. acs.org Furthermore, protonation-induced ring-opening of spiroindolines, which are dearomative Heck products, can lead to indole-annulated eight- and nine-membered lactams. acs.orgnih.gov An FeCl3-catalyzed one-pot reaction of 2,3-dichloro quinoxaline/pyrazine with 2-(1H-indol-2-yl)aniline has also been developed to form indole-fused azepines. nih.gov
Beckmann Rearrangement Applications for Lactam Formation
The Beckmann rearrangement is a classic and highly efficient method for the synthesis of amides and lactams from oximes. nih.govwikipedia.org This reaction, often catalyzed by acid, involves the rearrangement of an oxime to a substituted amide. wikipedia.org For cyclic oximes, the rearrangement leads to the formation of lactams, effectively inserting a nitrogen atom into the ring. wikipedia.orgyoutube.com
The archetypal example is the industrial-scale synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, a key monomer for the production of Nylon-6. wikipedia.org This highlights the robustness and scalability of the Beckmann rearrangement for creating seven-membered lactams. The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.orgnih.gov
Recent advancements have focused on developing catalytic versions of the Beckmann rearrangement. For instance, cyanuric chloride with a zinc chloride co-catalyst can facilitate the conversion of cyclododecanone (B146445) to the corresponding lactam, the monomer for Nylon 12. wikipedia.org Additionally, methods for the direct conversion of ketones to amides via a transoximation reaction followed by Beckmann rearrangement have been developed, eliminating the need to isolate the oxime intermediate. nih.govrsc.org
A synthetic route to a tricyclic lactam has been reported utilizing the Beckmann rearrangement as a key step, starting from the readily available dicyclopentadiene. nih.gov This demonstrates the utility of the Beckmann rearrangement in more complex, multi-step syntheses.
| Starting Material | Reagents | Product | Key Feature |
| Cyclohexanone | Hydroxylamine, Acid | ε-Caprolactam | Industrial synthesis of Nylon-6 monomer. wikipedia.org |
| Ketone | Oxime, Brønsted Acid | γ-Lactam | Nitrogen insertion via transoximation and Beckmann rearrangement. rsc.org |
| Tricyclic Enone | Hydroxylamine-O-sulfonic acid, Acetic Acid | Tricyclic Lactam | Key step in a multi-step synthesis. nih.gov |
| Cyclododecanone | Cyanuric chloride, ZnCl₂ | Dodecanolactam | Catalytic Beckmann rearrangement for Nylon 12 monomer. wikipedia.org |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single pot to generate a complex product that incorporates most of the atoms from the starting materials. nih.govrsc.org This approach offers high atom economy and operational simplicity, making it attractive for the construction of diverse molecular scaffolds. rsc.org
A unique MCR has been developed for the modular assembly of indole-fused seven-membered heterocycles. rsc.orgresearchgate.netnih.gov In this process, an indole, formaldehyde (B43269), and an amino hydrochloride rapidly assemble to form indole-fused oxadiazepines. rsc.orgresearchgate.net The addition of sodium thiosulfate (B1220275) can alternatively furnish indole-fused thiadiazepines. rsc.orgresearchgate.net This method is characterized by mild reaction conditions, a broad substrate scope, and high efficiency. nih.govrsc.org The ability to rapidly generate a library of diverse indole-fused seven-membered heterocycles underscores the power of this MCR strategy. rsc.orgresearchgate.net
Another MCR approach enables the modular assembly of tetrahydrocarboline-type indole alkaloids from simple building blocks in a single step. nih.gov This protocol is compatible with a wide range of medicinally relevant functionalities. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Indole | Formaldehyde | Amino hydrochloride | Indole-fused oxadiazepine. rsc.orgresearchgate.net |
| Indole | Formaldehyde | Amino hydrochloride, Sodium Thiosulfate | Indole-fused thiadiazepine. rsc.orgresearchgate.net |
| Alkylated Indole | Formaldehyde | Amine hydrochloride | Tetrahydrocarboline-type indole alkaloid. nih.gov |
Mechanistic studies, including control reactions and isotope-labeling experiments, have provided valuable insights into the pathways of these MCRs. For the assembly of indole-fused seven-membered heterocycles, the proposed mechanism involves an iterative assembly of the building blocks. nih.govrsc.org Initially, the indole reacts with formaldehyde to form an intermediate, and the amino hydrochloride reacts with formaldehyde to generate an iminium intermediate. nih.govrsc.org An alkylamination between these two intermediates occurs, followed by further condensation with formaldehyde. nih.govrsc.org A crucial bis-nucleophilic addition of water or H₂S (generated in situ) to this condensed intermediate leads to the final indole-fused seven-membered heterocycle. nih.govrsc.org
For the synthesis of tetrahydrocarboline-type indole alkaloids, the MCR is believed to proceed through a multiple alkylamination cascade, which involves an unusual C(sp³)–C(sp³) bond formation. nih.gov
Stereoselective Synthesis of Indole-Based 7-Membered Lactams
The development of stereoselective methods for the synthesis of indole-based lactams is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. um.es While the provided search results extensively cover methods for synthesizing the general scaffold, specific details on the stereoselective synthesis of the indole-based 7-membered lactam 25a are not explicitly detailed. However, general principles of stereoselective synthesis can be applied.
For instance, the enantioselective synthesis of indole alkaloids has been achieved using chiral lactams derived from (R)-phenylglycinol. researchgate.net These chiral building blocks can be used to control the stereochemistry of subsequent transformations. A synthetic route to ervatamine-silicine alkaloids, which contain a seven-membered ring, relies on a ring-closing metathesis (RCM) strategy starting from a chiral unsaturated lactam. researchgate.net The key steps involve a stereoselective conjugate addition and a stereoselective alkylation of an enolate to introduce the necessary substituents before the final RCM cyclization. researchgate.net
Furthermore, enzymatic carbene transfer reactions using engineered P450 catalysts have been shown to produce α- and β-functionalized indolines with high regio- and enantioselectivity. chemrxiv.org These chiral-functionalized indolines could serve as valuable precursors for the stereoselective synthesis of more complex indole-containing structures, including seven-membered lactams.
Diastereoselective Control in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the rapid assembly of cyclic systems. In the context of synthesizing indole-fused 7-membered lactams, controlling diastereoselectivity is a paramount challenge. The inherent three-dimensionality of the reacting species and the transition states involved often lead to the formation of multiple diastereomers.
One of the key strategies to achieve diastereoselectivity is through the use of cycloaddition reactions where the stereochemical outcome is directed by the existing stereocenters in the starting materials or by the geometry of the reactants. For instance, in a potential [4+3] cycloaddition approach to the core of lactam 25a, an indole-containing diene could react with a three-carbon component. The facial selectivity of this cycloaddition would be influenced by the substituents on both the diene and the dienophile, leading to the preferential formation of one diastereomer. Research on the cycloaddition reactions of indole derivatives has shown that the C2-C3 double bond of the indole can participate in such transformations to build fused ring systems. researchgate.net
Furthermore, intramolecular cycloadditions represent another effective strategy for diastereoselective synthesis. By tethering the reacting partners, the conformational constraints imposed on the transition state can significantly enhance the formation of a single diastereomer. For the synthesis of a tetracyclic indoline (B122111) system, a dearomative indole C3-alkylation followed by an intramolecular aza-Friedel–Crafts cascade reaction has been shown to proceed with high diastereoselectivity. nih.govacs.org While this example leads to a different ring system, the principle of using a tether to control stereochemistry is broadly applicable and could be envisioned in a strategy targeting the 7-membered lactam 25a. The stereochemical outcome in such reactions is often dictated by the most stable, lowest energy transition state, which minimizes steric interactions and maximizes favorable orbital overlap. The choice of solvent and reaction temperature can also play a crucial role in enhancing the diastereomeric ratio.
A study on the 1,3-dipolar cycloaddition of β-lactam derived azomethine ylides demonstrated excellent diastereoselectivity in the formation of highly functionalized proline derivatives, which served as precursors to indolizidinone amino esters. nih.gov This highlights the potential of cycloaddition strategies in controlling stereochemistry, a concept that can be extrapolated to the synthesis of 7-membered rings.
| Reaction Type | Key Features for Diastereoselectivity | Potential Application for Lactam 25a |
| Intermolecular [4+3] Cycloaddition | Facial selectivity influenced by substituents on the indole diene and the three-carbon partner. | Direct formation of the indole-fused 7-membered ring. |
| Intramolecular Cycloaddition | Tethering of reacting moieties restricts conformational freedom of the transition state. | Stepwise construction with high stereocontrol. |
| 1,3-Dipolar Cycloaddition | Control of stereochemistry through the geometry of the dipole and dipolarophile. | Formation of a precursor that can be elaborated to the 7-membered lactam. |
Enantioselective Approaches
The synthesis of a single enantiomer of a chiral molecule like lactam 25a is a critical aspect of modern organic synthesis, particularly for compounds with potential biological activity. Several enantioselective strategies have been developed, including the use of chiral catalysts, chiral auxiliaries, and chiral building blocks.
The development of chiral catalysts that can induce enantioselectivity in a variety of transformations has revolutionized asymmetric synthesis. For the synthesis of indole-based lactams, both metal-based and organocatalytic systems have shown significant promise.
Chiral Lewis acids, for instance, can coordinate to one of the reactants in a cycloaddition reaction, creating a chiral environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer. scispace.com For example, a chiral oxazaborolidine Lewis acid has been successfully used to catalyze the enantioselective photocycloaddition of olefins. nih.gov Similarly, chiral rhodium Lewis acids have been employed in asymmetric dearomatization reactions of benzofurans. nih.gov The development of a new imidazolidinone catalyst has enabled the enantioselective organocatalytic alkylation of indoles with α,β-unsaturated aldehydes, demonstrating high yields and excellent enantiocontrol. princeton.edunih.gov Such catalysts could potentially be applied to a key bond-forming step in the synthesis of lactam 25a, such as an enantioselective cycloaddition or an alkylation reaction.
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic heavy metals. Chiral phosphoric acids and chiral amines are among the most successful organocatalysts. They can activate substrates towards nucleophilic attack or cycloaddition in a highly enantioselective manner. acs.org The use of a chiral amine catalyst for iminium catalysis has been shown to be effective in the enantioselective coupling of indoles with α,β-unsaturated aldehydes. princeton.edu This strategy could be adapted to construct a chiral side chain on the indole nucleus, which could then be elaborated to form the 7-membered lactam ring.
| Catalyst Type | Mechanism of Enantioselection | Potential Application for Lactam 25a |
| Chiral Lewis Acid | Coordination to a reactant to create a chiral environment. | Enantioselective [4+3] cycloaddition or other key bond-forming reactions. |
| Chiral Organocatalyst | Formation of chiral intermediates (e.g., iminium or enamine ions). | Asymmetric alkylation of the indole nucleus or enantioselective cyclization. |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Oxazolidinones, popularized by David A. Evans, are among the most reliable and widely used chiral auxiliaries. wikipedia.orgresearchgate.net
In a potential synthesis of lactam 25a, an Evans oxazolidinone auxiliary could be attached to a carboxylic acid precursor. The chiral environment provided by the auxiliary would then direct the stereoselective alkylation or acylation at the α-position. This stereocenter could then be used to control the stereochemistry of subsequent transformations, including the formation of the 7-membered lactam ring. The predictability and high levels of stereocontrol offered by Evans auxiliaries make them a valuable tool for the construction of complex chiral molecules. For example, Evans' methodology has been applied to asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions with great success. wikipedia.org After the key stereocenter is set, the auxiliary can be cleaved under standard conditions, such as hydrolysis, to reveal the carboxylic acid, which can then be used in the subsequent lactamization step.
| Chiral Auxiliary | Mode of Action | Stage of Application for Lactam 25a |
| Evans Oxazolidinone | Steric hindrance directs the approach of electrophiles. | Attached to a precursor to control the stereochemistry of a key C-C bond formation. |
The use of readily available chiral starting materials, often derived from the "chiral pool," is a classic and efficient strategy for enantioselective synthesis. For the synthesis of indole-containing compounds, the amino acid L-tryptophan is a common and versatile chiral building block. researchgate.net
A synthetic route to lactam 25a could commence from L-tryptophan or one of its derivatives. The inherent chirality of tryptophan would be carried through the synthetic sequence, ultimately defining the stereochemistry of the final product. For instance, the synthesis of (+)-12-methoxy-Na-methylvellosimine, an indole alkaloid, was achieved using 7-methoxy-D-tryptophan ethyl ester as a chiral starting material. nih.gov Similarly, chiral lactams derived from (R)- or (S)-phenylglycinol have been used as building blocks for the enantioselective synthesis of various indole alkaloids. researchgate.net This approach avoids the need for a separate enantioselective step and can be highly efficient if the desired stereochemistry of the target molecule matches that of the starting material. The synthesis would involve a series of transformations to elaborate the tryptophan side chain and construct the 7-membered lactam ring, while preserving the original stereocenter.
| Chiral Building Block | Source of Chirality | Potential Synthetic Route for Lactam 25a |
| L-Tryptophan | Natural amino acid | Elaboration of the side chain and subsequent cyclization to form the 7-membered lactam. |
| Chiral Phenylglycinol-derived lactams | Synthetic chiral starting material | Used as a scaffold to build the indole and lactam rings with defined stereochemistry. |
Structural Elucidation Methodologies and Conformational Analysis
Spectroscopic Techniques for Structural Confirmation
Detailed spectroscopic data is fundamental for the confirmation of a synthesized chemical structure. Techniques such as NMR, IR, and mass spectrometry each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Would be used to identify the number of unique protons, their chemical environments, and their connectivity through spin-spin coupling. For an indole-based 7-membered lactam, one would expect to see characteristic signals for the indole (B1671886) ring protons, the methylene (B1212753) protons of the seven-membered ring, and the N-H proton of the lactam and indole moieties.
¹³C NMR: Would reveal the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The carbonyl carbon of the lactam would be a key diagnostic signal, typically appearing far downfield.
2D NMR: Techniques like COSY, HSQC, and HMBC would be essential to establish the precise connectivity between protons and carbons, confirming the fusion of the indole and lactam rings and the positions of any substituents.
Data Table: NMR Spectroscopic Data for Indole-based 7-membered lactam, 25a
| Technique | Observed Chemical Shifts (δ) and Coupling Constants (J) |
|---|---|
| ¹H NMR | Data not available. |
| ¹³C NMR | Data not available. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For the target compound, key absorption bands would be expected for:
N-H stretching: For both the lactam and indole groups, typically appearing in the region of 3200-3400 cm⁻¹.
C=O stretching: A strong absorption for the lactam carbonyl group, usually found between 1650-1690 cm⁻¹.
C-H stretching: For aromatic and aliphatic C-H bonds.
C=C stretching: For the aromatic indole ring.
Data Table: IR Spectroscopic Data for this compound
| Functional Group | Expected Absorption Band (ν, cm⁻¹) |
|---|---|
| N-H (Lactam & Indole) | Data not available. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
MS provides information about the molecular weight and fragmentation pattern of a molecule.
MS: Would show the molecular ion peak (M⁺) corresponding to the mass of the compound.
HRMS: Would provide a highly accurate mass measurement, allowing for the determination of the exact molecular formula, which is crucial for confirming the elemental composition.
Data Table: Mass Spectrometric Data for this compound
| Technique | Measured m/z Value |
|---|---|
| MS (Molecular Ion Peak) | Data not available. |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
For a chiral molecule, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure and absolute configuration. This technique would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of the seven-membered ring's conformation in the solid state.
Data Table: X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available. |
| Space Group | Data not available. |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are a powerful computational tool used to model electronic structure and predict molecular properties. In the context of the synthesis of "this compound," DFT could be used to:
Investigate the thermodynamics and kinetics of the key ring-forming reaction.
Determine the structures of transition states and intermediates.
Predict spectroscopic data (e.g., NMR chemical shifts) to be compared with experimental results.
Analyze the conformational landscape of the flexible seven-membered ring.
Without access to a specific study on this compound, no information on the application of DFT is available.
Conformational Analysis of the 7-Membered Ring
The conformational landscape of the seven-membered lactam ring in indole-based systems like compound 25a is complex due to the inherent flexibility of the medium-sized ring. The preferred conformations are a result of a delicate balance between minimizing torsional strain, transannular interactions, and steric hindrance. The principal techniques employed to investigate these conformational preferences are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.
In the solid state, X-ray crystallography provides a precise snapshot of the molecule's three-dimensional structure. For analogous indole-annulated eight-membered lactams, single-crystal X-ray diffraction has unequivocally confirmed specific conformations. While a crystal structure for compound 25a is not publicly available, related structures suggest that the 7-membered ring would likely adopt a pseudo-chair or a twist-chair conformation to alleviate steric strain between the indole and lactam moieties.
In solution, NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, is a powerful tool for deducible conformational preferences. The magnitude of the vicinal coupling constants can be related to the dihedral angles between adjacent protons via the Karplus equation, providing insights into the ring's geometry. For ε-lactams, which are structurally similar to the 7-membered ring in 25a, detailed ¹H and ¹³C NMR analyses have been instrumental in determining their preferred conformations.
Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for mapping the potential energy surface of the flexible seven-membered ring. These calculations can identify various low-energy conformers, such as chair, boat, and twist-boat forms, and predict their relative populations. For instance, computational studies on seven-membered lactones have demonstrated the ability to accurately predict conformational energies and NMR chemical shifts, providing a powerful complement to experimental data. nih.govumn.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for ε-Lactams
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2 | 175.68 | - |
| C3 | 37.78 | 2.30 (m) |
| C4 | 23.64 | 1.65 (m) |
| C5 | 29.00 | 1.50 (m) |
| C6 | 29.95 | 1.75 (m) |
| C7 | 53.12 | 3.20 (t, J = 6.0 Hz) |
Data is representative for a generic ε-lactam and may vary for compound 25a. Source: Adapted from structural determination of ε-lactams by ¹H and ¹³C NMR spectroscopy. researchgate.net
Electronic Structure Investigations
The electronic structure of the indole-based 7-membered lactam 25a is primarily governed by the interplay between the electron-rich indole nucleus and the amide chromophore of the lactam ring. Understanding the electronic transitions and frontier molecular orbitals (FMOs) is crucial for predicting the molecule's reactivity, photophysical properties, and potential as a chromophore or fluorophore.
UV-Visible (UV-Vis) and fluorescence spectroscopy are the primary experimental techniques used to probe the electronic transitions. Indole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole ring. The fusion of the lactam ring can influence the position and intensity of these bands. For indole-3-acetic acids, these transitions are observed in the 260-310 nm range. rsc.org The amide group of the lactam itself has a characteristic n → π* transition, which is generally weak and may be masked by the stronger π → π* transitions of the indole ring.
Fluorescence spectroscopy can reveal further details about the excited state properties. Many indole derivatives are known to be fluorescent, and the emission wavelength and quantum yield are sensitive to the substitution pattern and the local environment.
Computational quantum chemistry methods provide a deeper understanding of the electronic structure by calculating the molecular orbitals and their energies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they dictate the molecule's electron-donating and electron-accepting capabilities, respectively. For indole analogs, the HOMO is typically localized on the indole ring, reflecting its electron-rich nature. The energy gap between the HOMO and LUMO is a key parameter that correlates with the molecule's electronic stability and the energy of its lowest-energy electronic transition.
Table 2: Representative Electronic Absorption and Emission Data for Indole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) |
| Indole-3-acetic acid | 280, 288 | 360 |
| 5-Methoxyindole | 290 | 340 |
Data is representative and may vary for compound 25a.
Chemical Reactivity and Transformations of Indole Based 7 Membered Lactam, 25a
Derivatization and Functionalization Strategies
The chemical architecture of indole-based 7-membered lactam, 25a, provides opportunities for selective derivatization at both the indole (B1671886) moiety and the lactam ring system. These transformations are crucial for exploring the structure-activity relationships of this class of compounds and for constructing more complex molecular frameworks.
Selective Functionalization of the Indole Moiety
The indole ring is a privileged structure in a vast number of natural products and pharmaceuticals. nih.gov Its functionalization is a key strategy for modulating biological activity. Due to the presence of multiple C-H bonds, achieving site-selectivity can be challenging, particularly at the benzene (B151609) portion of the indole core (C4 to C7). nih.gov
The functionalization of the C-7 position of the indole nucleus is a notable challenge in synthetic chemistry, yet it is crucial as several biologically active natural products feature substitution at this site. msu.edu Strategies to achieve C-7 selectivity often involve the use of directing groups on the indole nitrogen. nih.govresearchgate.net These groups can coordinate to a metal catalyst, bringing it in close proximity to the C-7 C-H bond and facilitating its activation. researchgate.net
For instance, the use of a bulky N-pivaloyl directing group in combination with a rhodium catalyst has been shown to be effective for the C-7 alkenylation of indoles with acrylates, styrenes, and vinyl phenyl sulfones. researchgate.net Similarly, iridium-catalyzed borylation can selectively introduce a boryl group at the C-7 position of N-unprotected 2-substituted indoles, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. msu.edu While these methods have been developed for indoles in general, their application to the specific this compound, would provide a direct route to novel C-7 functionalized analogs.
Table 1: Examples of C-7 Functionalization Reactions on Indole Scaffolds
| Reaction Type | Catalyst/Reagents | Functional Group Introduced | Reference |
| Alkenylation | Rhodium catalyst, N-pivaloyl group | Alkenyl | researchgate.net |
| Borylation | Iridium catalyst, Pinacolborane | Boryl | msu.edu |
| Arylation | Palladium or Copper catalyst, N-P(O)tBu2 group | Aryl | nih.gov |
| Acylation | N-PtBu2 group | Acyl | nih.gov |
| Silylation | N-PtBu2 group | Silyl | nih.gov |
| Carbonylation | N-PtBu2 group | Carbonyl | nih.gov |
This table presents general methods for C-7 functionalization of indoles that could be applicable to this compound.
While C-7 functionalization is of significant interest, other positions on the indole ring can also be selectively modified. The C-2 and C-3 positions are generally more nucleophilic and thus more readily undergo electrophilic substitution. nih.gov However, radical-oxidative coupling reactions have been developed to introduce alkyl groups at the C-2 position of indoles. nih.gov This method utilizes xanthate precursors derived from lactams as alkylating agents. nih.gov
Direct C-H carbonylation offers another route to introduce functional groups, such as α-ketoamides and amides, at the C-3 position of indoles using palladium catalysts. beilstein-journals.org The choice of catalyst and reaction conditions can be tuned to control the regioselectivity of these transformations.
Modifications of the Lactam Ring System
The 7-membered lactam ring of compound 25a provides additional handles for chemical modification, allowing for the introduction of diverse substituents and the alteration of the ring's conformation and properties.
The nitrogen atom of the lactam is a key site for functionalization. N-alkylation can be achieved through various methods, including the borrowing-hydrogen methodology, which utilizes alcohols as alkylating agents in the presence of an iron catalyst. nih.gov This approach offers a more sustainable alternative to traditional methods that use alkyl halides. nih.gov
N-acylation of the lactam nitrogen introduces an amide functionality, which can significantly impact the compound's properties. nih.gov Thioesters have been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles, a method that could potentially be adapted for the lactam nitrogen. beilstein-journals.org Oxidative organocatalytic methods using aldehydes as the acyl source also provide a mild and functional group tolerant approach to N-acylation. rsc.org
Table 2: Reagents for N-Acylation of Indole and Lactam Nitrogens
| Acylating Agent | Catalyst/Conditions | Key Features | Reference |
| Thioesters | - | Stable acyl source, good functional group tolerance | beilstein-journals.org |
| Aldehydes | Oxidative Carbene Catalyst | Mild conditions, high chemoselectivity | rsc.org |
| Primary Alcohols | Tetrapropylammonium perruthenate (TPAP) | Dehydrogenative coupling, single flask | nih.gov |
The carbon atoms alpha to the lactam carbonyl are susceptible to functionalization through enolate chemistry. Stereoselective alkylation of the enolate derived from a related bicyclic lactam system has been successfully used to introduce substituents on the piperidine (B6355638) ring. researchgate.net This strategy could be extended to the 7-membered lactam ring of 25a to install various alkyl or functionalized groups at the alpha-carbon positions, further expanding the chemical diversity of this scaffold. The ability to control the stereochemistry of these newly introduced centers is a critical aspect of this methodology. researchgate.net
Generation of Analogue Libraries for Chemical Space Exploration
The structural framework of indole-based 7-membered lactam 25a serves as a valuable starting point for the generation of analogue libraries, enabling the systematic exploration of chemical space. The strategic functionalization of this core scaffold allows for the creation of a multitude of derivatives with diverse properties. This approach is fundamental in fields like drug discovery, where a wide range of structurally related compounds are needed for screening.
The generation of these libraries often involves parallel synthesis techniques, where the core lactam 25a is subjected to a variety of reactants and conditions to introduce specific chemical modifications. These modifications can target several positions on the molecule, including the indole nitrogen, the lactam nitrogen, and various positions on the aromatic ring system. The resulting library of analogues provides a rich source of compounds for identifying structure-activity relationships (SAR).
Ring-Opening and Rearrangement Reactions
The indole-based 7-membered lactam scaffold is not static; it can undergo a variety of ring-opening and rearrangement reactions, further expanding its synthetic utility and allowing access to novel molecular architectures.
Protonation/Deuteration-Induced Ring-Opening of Spiroindolines
A key synthetic pathway to medium-sized indole-annulated lactams involves the acid-induced ring-opening of spiroindoline precursors. acs.org While not directly the 7-membered lactam 25a , this methodology provides crucial insight into the fundamental reactivity of related systems. In this process, a spiroindoline, which can be formed through dearomative Heck reactions of hexahydroazepino[3,4-b]indoles, is treated with a Brønsted acid. acs.org
The protonation of the spiroindoline intermediate initiates a ring-opening cascade, which, in the presence of a nucleophile, leads to the formation of an indole-annulated medium-sized lactam. acs.org The reaction's versatility is demonstrated by the successful use of various nucleophiles, including alcohols, thiols, and even other indoles, which install diverse side chains onto the final lactam product. acs.org
Significantly, this reaction can be adapted to incorporate deuterium (B1214612) by using deuterated acids and nucleophiles. For instance, the use of deuterated trifluoroacetic acid and deuterated methanol (B129727) can lead to the formation of deuterated eight-membered lactams. acs.org This isotopic labeling is a powerful tool for mechanistic studies and for use in metabolic profiling.
Table 1: Examples of Protonation-Induced Ring-Opening of Spiroindolines to Form Medium-Sized Lactams acs.org
| Spiroindoline Precursor | Acid | Nucleophile | Product (Lactam Ring Size) | Yield |
| Spiroindoline 1a | Trifluoroacetic acid | Methanol | 8-membered lactam 3a | 70% |
| Spiroindoline 4 | Methanesulfonic acid | 2-Naphthol | 9-membered lactam 5b | Excellent |
| Spiroindoline 4 | Methanesulfonic acid | Indole | 9-membered lactam 5c | Excellent |
This table is illustrative of the general reaction described in the source and does not depict compound 25a directly.
Transannular Cyclizations Involving the Lactam Moiety
The flexible nature of the seven-membered ring in lactams like 25a allows for transannular cyclizations, where a bond is formed between two non-adjacent atoms within the ring. These reactions are powerful strategies for rapidly increasing molecular complexity and constructing bridged or fused bicyclic systems.
These cyclizations can be triggered by various reagents and conditions, often exploiting the inherent reactivity of the lactam carbonyl group or the indole nucleus. The specific outcome of a transannular reaction is highly dependent on the substitution pattern of the lactam, the nature of the catalyst or reagent used, and the reaction conditions. For example, in related nine-membered unsaturated lactam systems, the use of iodine has been shown to induce stereo- and regioselective transannular cyclizations to form indolizidinone structures. nih.gov This highlights the potential for similar transformations within the indole-based 7-membered lactam series.
Other Rearrangement Pathways
Beyond specific ring-opening and transannular reactions, indole-based lactams can potentially undergo other rearrangement pathways. These can include skeletal reorganizations initiated by acid, base, or transition metal catalysts. The specific pathways available to 25a would depend on its unique substitution pattern and the reactivity of its functional groups. Such rearrangements can lead to unexpected and novel molecular scaffolds, offering opportunities for serendipitous discovery in chemical synthesis.
Role as a Synthetic Intermediate and Building Block
Perhaps the most significant application of indole-based 7-membered lactam 25a is its use as a versatile synthetic intermediate. Its inherent functionality and stereochemical information make it an ideal building block for the assembly of more complex molecules, particularly those with polycyclic architectures.
Utility in the Construction of Polycyclic Scaffolds
The indole-lactam framework of 25a is pre-organized in a way that facilitates the construction of additional rings, leading to the formation of intricate polycyclic scaffolds. These scaffolds are often found at the core of natural products and medicinally important compounds. nih.gov
Synthetic strategies often involve the elaboration of the existing lactam ring or the indole nucleus. For example, functional groups on the lactam can be used as handles for annulation reactions, where a new ring is fused onto the existing framework. The indole ring itself can participate in cycloaddition reactions or be functionalized to allow for intramolecular cyclizations, leading to the formation of bridged or spirocyclic systems. The synthesis of fused polycyclic indole-indenone scaffolds through sequential cycloadditions demonstrates the power of using indole-tethered systems to build molecular complexity. nih.gov
Inability to Locate Specific Data for "this compound"
Following a comprehensive search of available scientific literature and chemical databases, it has not been possible to identify a specific chemical entity designated as "this compound." The label "25a" is typically used within scientific publications to denote a specific compound within a series, and its chemical identity is defined within the context of that particular research article.
The performed searches for "this compound" and related terms did not yield a specific reference that would allow for the creation of a scientifically accurate and detailed article as per the user's request. The general class of compounds, indole-fused 7-membered lactams (often named azepino[4,5-b]indolones), is a known scaffold in medicinal chemistry and organic synthesis. nih.govnih.govrrjournals.com Research on these structures is ongoing, with various methods for their synthesis being developed, including multicomponent reactions, free-radical cyclizations, and ring expansions. nih.govnih.govacs.org
These compounds are recognized for their potential as precursors to more complex molecules and for their diverse biological activities. researchgate.netnih.gov However, without the specific structural information and reaction data for compound "25a," any attempt to generate the requested content on its role as a precursor for complex heterocyclic systems and the development of diverse molecular architectures from its scaffold would be speculative and would not meet the required standards of scientific accuracy.
Therefore, due to the absence of specific data for "this compound" in the public domain accessible through the conducted searches, the generation of the requested article is not feasible. The strict requirement to focus solely on this specific, unidentifiable compound prevents the creation of a broader, more general article on the topic of indole-based 7-membered lactams.
Conclusion and Future Directions in Indole Based 7 Membered Lactam Chemistry
Summary of Current Synthetic Achievements and Challenges
The synthesis of seven-membered lactams fused to an indole (B1671886) core is a notable achievement in organic chemistry, primarily due to the inherent difficulties in forming medium-sized rings. The construction of these structures is often challenged by unfavorable entropy and potential transannular interactions. nih.govacs.org Despite these hurdles, chemists have developed several successful strategies.
Key synthetic achievements include:
Ring-Expansion Reactions: A novel protocol has been developed to access indole-annulated eight- and nine-membered lactams through the protonation-induced ring-opening of spiroindolines. nih.govacs.org This method can be adapted for the synthesis of seven-membered rings.
Cyclization Reactions: Various cyclization strategies have been effectively employed. These include the palladium-catalyzed intramolecular cyclocarbonylation of allylamines derived from Baylis-Hillman acetates acs.org and the Bu3SnH-mediated reductive cyclization of azido (B1232118) amides. researchgate.net
Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have been utilized to create indole-linked γ-lactams, which can serve as precursors or analogues to the seven-membered systems. thieme-connect.com
Palladium-Catalyzed Amination: A versatile method for creating unsaturated seven-membered lactams involves the palladium-catalyzed amination and subsequent intramolecular cyclocarbonylation of amines and Baylis-Hillman acetates. acs.org
Despite these successes, significant challenges remain. The primary difficulty is controlling the regioselectivity and stereoselectivity during ring formation. The construction of chiral seven-membered lactams, in particular, requires sophisticated asymmetric catalytic systems. researchgate.net Furthermore, many existing methods have limitations in substrate scope and functional group tolerance.
Emerging Methodologies in Lactam Synthesis
The field is continuously evolving with the introduction of novel synthetic methodologies aimed at improving efficiency, selectivity, and sustainability.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for the construction of seven-membered rings through various annulation strategies. researchgate.net
Photocatalysis: Light-driven reactions, including those using energy transfer (EnT) mechanisms, are being explored for the synthesis of strained ring systems like β-lactams from allenamides, a strategy that could potentially be adapted for larger rings. acs.orgacs.org Visible-light-mediated protocols offer a powerful tool for creating densely functionalized heterocycles at room temperature with broad functional group tolerance. acs.org
Asymmetric Catalysis: Significant progress has been made in the catalytic enantioselective synthesis of seven-membered lactams. researchgate.net This includes organocatalytic asymmetric (4+3) cycloadditions and transition-metal-catalyzed reactions that provide access to highly enantiopure products. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These technologies are being applied to accelerate lactam synthesis, allowing for rapid reaction optimization and improved yields, often with reduced solvent use. nih.gov
Prospects for Advanced Chemical Transformations
The indole-based 7-membered lactam scaffold serves as a valuable starting point for the synthesis of more complex and potentially bioactive molecules.
Natural Product Synthesis: These lactams are key intermediates in the enantioselective synthesis of structurally diverse indole alkaloids. researchgate.netthieme-connect.de Their rigid framework can be strategically modified to build complex polycyclic systems.
Library Synthesis for Drug Discovery: The core structure can be systematically functionalized at various positions on both the indole nucleus and the lactam ring. This allows for the creation of libraries of novel compounds for screening against various biological targets. nih.gov Indole-based compounds have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. nih.govontosight.ai
Late-Stage Functionalization: Developing methods for the selective C–H functionalization of the pre-formed lactam scaffold would provide a powerful tool for rapidly accessing a wide range of derivatives without needing to re-synthesize the entire molecule from scratch.
Unexplored Reactivity and Derivatization Opportunities
While significant progress has been made, there are still many unexplored avenues for the reactivity and derivatization of indole-based 7-membered lactams.
Unexplored Reaction Cascades: Designing novel tandem or domino reactions that start from simple precursors to rapidly assemble the indole-lactam core is a promising area. This could involve combining metal catalysis with organocatalysis or photocatalysis.
Derivatization of the Lactam Ring: The lactam ring itself offers opportunities for further transformation. For example, reduction of the amide bond could lead to cyclic amines, while ring-opening reactions could provide access to linear amino acids with complex substitution patterns. acs.org
Exploring the Reactivity of the Indole Moiety: The indole nucleus is known for its rich chemistry. Exploring electrophilic substitutions, metal-catalyzed cross-couplings, and C-H activation reactions at various positions of the indole ring within the lactam scaffold could yield novel derivatives. nih.govresearchgate.net The electronic properties of substituents on the indole ring can significantly influence the reactivity and potential antioxidant activity of the molecule. nih.govnih.gov
New Applications: The unique three-dimensional shape of these compounds makes them interesting candidates for applications beyond medicine, such as in materials science or as ligands in catalysis.
Q & A
Q. What are the primary synthetic strategies for constructing indole-based 7-membered lactams like compound 25a?
The synthesis of 7-membered lactams often employs cyclization reactions, such as intramolecular amidation or Beckmann rearrangement. For example, the Beckmann rearrangement of anti-oximes derived from bicyclic ketones has been used to generate 7-membered lactams in natural product synthesis . Key steps include:
- Oxime formation : Conversion of ketones to oximes using hydroxylamine.
- Rearrangement : Acid-catalyzed Beckmann rearrangement to form the lactam ring.
- Functionalization : Subsequent elaboration of the lactam core (e.g., alkylation, cross-coupling) to introduce indole moieties. Challenges include managing ring strain and ensuring regioselectivity during cyclization.
Q. How are indole-based 7-membered lactams characterized structurally?
Structural characterization relies on spectroscopic and computational methods:
- IR spectroscopy : Lactam carbonyl (C=O) stretches appear at 1660–1680 cm⁻¹, while conjugated systems (e.g., indole) show absorption at 1600–1610 cm⁻¹ .
- NMR analysis : Proton and carbon NMR help assign ring conformation. For lactones/lactams, computational NMR methods (e.g., DFT calculations) predict chemical shifts, aiding in distinguishing stereoisomers .
- UV-Vis spectroscopy : Absorption maxima at 240–350 nm indicate charge-transfer transitions in fused lactam-indole systems .
Advanced Research Questions
Q. What thermodynamic and kinetic barriers hinder the cyclization of 7-membered lactams, and how can they be mitigated?
The cyclization of 7-membered lactams faces a significant thermodynamic barrier due to ring strain and entropic penalties. Strategies to overcome this include:
- Enzyme-mediated pathways : Insights from biosynthetic routes (e.g., pestalactam A-C biosynthesis) suggest that enzymatic pre-organization of substrates reduces activation energy .
- Catalytic systems : Palladium-catalyzed carbonylative Heck lactamization enables one-step formation of 6,7-membered lactams, bypassing traditional stepwise approaches .
- Solvent effects : High-dilution conditions favor intramolecular reactions over intermolecular polymerization.
Q. How do contradictions in reported bioactivity data for indole-based lactams inform experimental design?
Discrepancies in bioactivity (e.g., antitumor vs. antiviral effects) may arise from differences in:
- Cellular models : Transcriptome sequencing (RNA-seq) of hepatocellular carcinoma cells exposed to lactam derivatives reveals cell-type-specific gene expression profiles .
- Metal-binding pharmacophores (MBPs) : Structural variations in hydroxypyridinone-lactam hybrids alter metal chelation efficiency, impacting antiviral activity against targets like influenza PAN endonuclease . Methodological recommendations :
- Use standardized assays (e.g., fixed IC50 measurement protocols).
- Include control experiments with metal ions to validate MBP-dependent mechanisms.
Q. What computational tools are critical for predicting the reactivity and stability of indole-lactam hybrids?
Advanced computational methods include:
- DFT calculations : To optimize transition states for cyclization reactions and predict regioselectivity.
- Molecular dynamics (MD) simulations : To study conformational flexibility of the 7-membered ring in solvated environments.
- NMR chemical shift prediction : Tools like DP4+ probability analysis differentiate diastereomers using experimental vs. computed shift data .
Methodological Guidance for Data Interpretation
Q. How should researchers address unexpected byproducts in lactam synthesis?
- Byproduct analysis : Use LC-MS or GC-MS to identify side products. Common issues include:
- Oxime isomerization : Anti/syn oxime mixtures leading to multiple lactam products .
- Ring-opening reactions : Hydrolysis under acidic or basic conditions.
- Mitigation : Optimize reaction conditions (e.g., temperature, catalyst loading) and employ protecting groups for reactive sites (e.g., indole NH).
What criteria define a robust research question for studying lactam bioactivity?
A well-framed question should:
- Be specific : "How does the substitution pattern on the indole ring of 25a influence its binding to viral endonucleases?"
- Incorporate variables : Independent (e.g., lactam ring size) and dependent (e.g., IC50 values) variables .
- Align with gaps : Reference prior work (e.g., fluvirucin β-amino acid loading pathways) to justify novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
